methyl (2S)-1-(5-nitro-2-pyridinyl)tetrahydro-1H-pyrrole-2-carboxylate
CAS No.: 122092-22-2
Cat. No.: VC21290129
Molecular Formula: C11H13N3O4
Molecular Weight: 251.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122092-22-2 |
|---|---|
| Molecular Formula | C11H13N3O4 |
| Molecular Weight | 251.24 g/mol |
| IUPAC Name | methyl (2S)-1-(5-nitropyridin-2-yl)pyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C11H13N3O4/c1-18-11(15)9-3-2-6-13(9)10-5-4-8(7-12-10)14(16)17/h4-5,7,9H,2-3,6H2,1H3/t9-/m0/s1 |
| Standard InChI Key | NDZYRKDQBWLBHP-VIFPVBQESA-N |
| Isomeric SMILES | COC(=O)[C@@H]1CCCN1C2=NC=C(C=C2)[N+](=O)[O-] |
| SMILES | COC(=O)C1CCCN1C2=NC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | COC(=O)C1CCCN1C2=NC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
Nomenclature and Identifiers
Methyl (2S)-1-(5-nitro-2-pyridinyl)tetrahydro-1H-pyrrole-2-carboxylate, also known by its synonym (S)-Methyl 1-(5-nitropyridin-2-yl)pyrrolidine-2-carboxylate, is registered in chemical databases with specific identifiers. This compound has a well-defined structure with several standardized designations that facilitate its identification and tracking in scientific literature and commercial databases .
Table 1: Chemical Identifiers
| Identifier Type | Value |
|---|---|
| CAS Number | 122092-22-2 |
| IUPAC Name | methyl (2S)-1-(5-nitropyridin-2-yl)pyrrolidine-2-carboxylate |
| Molecular Formula | C11H13N3O4 |
| Molecular Weight | 251.24 g/mol |
| Standard InChI | InChI=1S/C11H13N3O4/c1-18-11(15)9-3-2-6-13(9)10-5-4-8(7-12-10)14(16)17/h4-5,7,9H,2-3,6H2,1H3/t9-/m0/s1 |
| Internal Catalog ID | VC21290129 |
Structural Features
The compound incorporates several key structural elements that define its chemical behavior and potential applications. It is classified as a derivative of both pyrrole and pyridine, featuring a characteristic nitro group attachment at the pyridine ring. The molecular structure contains:
-
A tetrahydropyrrole ring (pyrrolidine) with a chiral center at the 2-position
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A pyridine ring with a nitro substituent at the 5-position
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A methyl ester functional group connected to the 2-position of the pyrrolidine ring
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A defined stereochemistry at the chiral center, specifically the (S) configuration
The presence of these structural features contributes to the compound's chemical reactivity, stereoselectivity, and potential for interaction with biological targets, particularly in research contexts involving protein systems.
Physical and Chemical Properties
Basic Physical Properties
Methyl (2S)-1-(5-nitro-2-pyridinyl)tetrahydro-1H-pyrrole-2-carboxylate exhibits specific physical characteristics that are important for its handling, storage, and application in laboratory settings. These properties provide researchers with crucial information for experimental design and implementation .
Table 2: Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 251.24 g/mol |
| Physical State | Powder or liquid, depending on supplier |
| Appearance | Off-white to light yellow powder (typical) |
| Purity (Commercial) | 97-99% (depending on supplier) |
The compound's physical state can vary according to supplier specifications, being available in both powder and liquid forms. This versatility allows researchers to select the most appropriate form for their specific experimental needs, enhancing its utility across different research protocols .
Chemical Reactivity
The chemical reactivity of methyl (2S)-1-(5-nitro-2-pyridinyl)tetrahydro-1H-pyrrole-2-carboxylate is influenced by its multiple functional groups. The nitro group on the pyridine ring acts as an electron-withdrawing substituent, potentially enhancing the electrophilicity of the pyridine ring. Meanwhile, the ester functionality provides opportunities for hydrolysis or transesterification reactions under appropriate conditions.
The nitrogen atoms in both the pyridine and pyrrolidine rings serve as potential sites for coordination chemistry, hydrogen bonding, or nucleophilic reactions. These reactive centers make the compound versatile for various chemical transformations, which may explain its utility in biochemical research applications.
Applications in Research
Pharmaceutical Applications
Synthesis and Related Chemistry
Related Compound Chemistry
The chemistry of similar nitrogen-containing heterocycles, such as pyrazolo[1,5-a]pyridines and pyrido[1,2-b]indazoles mentioned in result , provides context for understanding potential chemical transformations of our target compound. These related structures undergo various reactions including oxidative dehydrogenation, cyclization, and nucleophilic addition processes that may be relevant to the reactivity profile of methyl (2S)-1-(5-nitro-2-pyridinyl)tetrahydro-1H-pyrrole-2-carboxylate .
The development of efficient synthetic methods for heterocyclic compounds, as described in search result , highlights the importance of such structures in contemporary chemical research. The catalytic dehydrogenative coupling (CDC) process mentioned for related compounds represents a potentially environmentally friendly approach to heterocycle synthesis that might be applicable to our target compound or its derivatives .
| Supplier | Product Specifications | Application Notes |
|---|---|---|
| Dayang Chem (Hangzhou) Co., Ltd. | Assay: 98% Min | Organic synthesis, pharmaceuticals |
| Chemlyte Solutions | Assay: 99.0%, Liquid form | R&D and commercial use |
| Hangzhou J&H Chemical Co., Ltd. | Assay: 98% min, Off-white to light yellow powder | Pharmaceutical intermediates |
| Weifang Yangxu Group Co., Ltd. | Assay: 99% | Various packaging options |
| Matrix Scientific | Not specified in search results | Referenced as supplier |
| Wuhan Chemwish Technology Co., Ltd. | Not specified in search results | Referenced as supplier |
| Santa Cruz Biotechnology | Not specified in search results | Referenced as supplier |
| Huateng Pharmaceutical Co., Ltd. | Not specified in search results | Referenced as supplier |
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